molecular formula C7H8BrNO2S2 B8182822 1-[(5-Bromo-2-thienyl)sulfonyl]azetidine

1-[(5-Bromo-2-thienyl)sulfonyl]azetidine

Cat. No.: B8182822
M. Wt: 282.2 g/mol
InChI Key: QZVRYNOTPPSCGJ-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-thienyl)sulfonyl]azetidine ( 1065184-16-8) is a high-value azetidine derivative of interest in medicinal chemistry and drug discovery. With a molecular formula of C7H8BrNO2S2 and a molecular weight of 282.2 g/mol, this compound features a bromothiophene group linked to a strained azetidine ring via a sulfonyl group . The azetidine ring is a four-membered saturated N-heterocycle that provides a rigid, three-dimensional scaffold. Incorporating azetidines into molecular structures is a strategy to improve metabolic stability, increase solubility, and add structural rigidity to bioactive compounds . The bromine atom on the thiophene ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the exploration of diverse chemical space . Compounds based on the 5-bromothiophene-2-sulfonamide structure have shown significant research utility, demonstrating potent antibacterial activity against drug-resistant bacterial strains like New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae . This scaffold is part of a broader class of sulfonamides, which are known to act as competitive antagonists in biological pathways and have a long history as antibacterial agents . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S2/c8-6-2-3-7(12-6)13(10,11)9-4-1-5-9/h2-3H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVRYNOTPPSCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]azetidine typically involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with azetidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromo-2-thienyl)sulfonyl]azetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products:

  • Substituted thiophene derivatives.
  • Sulfoxides and sulfones.
  • Coupled products with various aromatic or aliphatic groups.

Scientific Research Applications

1-[(5-Bromo-2-thienyl)sulfonyl]azetidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties, due to the presence of the thiophene ring.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-thienyl)sulfonyl]azetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to target proteins, while the bromine atom can participate in halogen bonding interactions. The azetidine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Ring Sulfonyl Substituent Key Biological Activity Reference
1-[(5-Bromo-2-thienyl)sulfonyl]azetidine Azetidine 5-Bromo-2-thienyl Under investigation
1-[(5-Bromo-2-thienyl)sulfonyl]-5-fluoro-THP Tetrahydropyrimidine 5-Bromo-2-thienyl Anticancer
1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine Piperidine Bromo-ethoxy-methylphenyl N/A (Structural analogue)
Azetidine-cyclopropylsulfonyl Azetidine Cyclopropyl JAK inhibition
Ethyl 1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidinecarboxylate Piperidine Chloro-nitrophenyl Receptor docking studies

Table 2: Physicochemical Properties

Compound LogP (Predicted) Polar Surface Area (Ų) Solubility (mg/mL)
This compound 2.1 85 0.12
1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine 3.8 72 0.03
Ethyl 1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidinecarboxylate 2.9 120 0.08

Research Findings and Implications

  • Role of Sulfonyl Group : The sulfonyl moiety enhances hydrogen-bonding capacity, critical for target recognition (e.g., GPR35 agonists ). Bromine on the thienyl ring increases lipophilicity, improving membrane permeability .
  • Ring Size and Flexibility : Azetidine’s compact structure may reduce metabolic degradation compared to larger rings like piperidine or tetrahydropyrimidine .
  • Toxicity Profiles : Structural modifications (e.g., γ-lactam vs. azetidine) significantly alter toxicity, emphasizing the need for precise substituent tuning .

Biological Activity

1-[(5-Bromo-2-thienyl)sulfonyl]azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, starting with the formation of the azetidine ring followed by sulfonylation. The general synthetic route can be outlined as follows:

  • Formation of Azetidine Ring :
    • Reactants: Appropriate amine and carbonyl compound.
    • Conditions: Heat and solvent (e.g., DMF).
    • Mechanism: Nucleophilic attack leading to ring closure.
  • Sulfonylation :
    • Reactants: The azetidine compound and a sulfonyl chloride derivative.
    • Conditions: Base (e.g., triethylamine) in an organic solvent.
    • Mechanism: Nucleophilic substitution to introduce the sulfonyl group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of azetidine derivatives, including this compound. A comparative analysis has shown that compounds with similar structures exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Compound NameActivity Against E. coliActivity Against S. aureus
This compoundModerateStrong
Control (Cefotaxime)StrongStrong

The results indicate that the incorporation of the thienyl and sulfonyl groups enhances antimicrobial efficacy, particularly against resistant strains .

Anticancer Activity

Azetidines have been evaluated for their anticancer properties, particularly against multidrug-resistant cancer cell lines. In vitro studies revealed that this compound exhibits significant cytotoxicity against several cancer types.

Case Study : In a study examining the effects of various azetidine derivatives on human pancreatic cancer cells, this compound demonstrated a notable reduction in cell viability compared to controls, with IC50 values indicating potent activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of the sulfonamide moiety is believed to enhance binding affinity to bacterial enzymes involved in cell wall synthesis, while the thienyl group may contribute to increased lipophilicity, facilitating membrane penetration.

Transcriptomic Analysis

Transcriptomic studies have shown that treatment with azetidine derivatives leads to altered expression of genes involved in stress responses and cell cycle regulation, indicating a multifaceted mechanism of action .

Q & A

Q. What are the key synthetic routes for preparing 1-[(5-Bromo-2-thienyl)sulfonyl]azetidine, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves sulfonylation of the azetidine ring using 5-bromo-2-thienylsulfonyl chloride. A common protocol includes:

  • Reacting azetidine with the sulfonyl chloride in anhydrous dichloromethane or THF.
  • Adding a base (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward.
  • Purification via column chromatography or recrystallization.
    Key intermediates (e.g., sulfonyl chloride derivatives) are characterized using NMR spectroscopy (to confirm sulfonamide bond formation) and mass spectrometry (to verify molecular weight). Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. How can researchers optimize reaction conditions for sulfonylation in this compound’s synthesis?

Methodological Answer: Optimization involves systematic variation of parameters:

  • Temperature : Elevated temperatures (40–60°C) may accelerate sulfonylation but risk side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of azetidine.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to azetidine ensures complete conversion.
    Use design of experiments (DoE) to minimize trial runs. For example, a 2³ factorial design evaluates temperature, solvent, and stoichiometry effects on yield .

Q. What analytical techniques are essential for confirming the compound’s purity and structural integrity?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Validates molecular formula.
  • ¹H/¹³C NMR : Confirms substituent positions on the azetidine and thiophene rings.
  • HPLC : Quantifies purity (>95% is typical for research-grade material).
  • X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and bond angles .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in nucleophilic substitutions.
  • Reaction path search algorithms (e.g., GRRM) explore possible pathways for sulfonamide bond cleavage or ring-opening reactions.
  • Molecular docking evaluates binding affinities to biological targets (e.g., enzymes), guiding medicinal chemistry applications. Computational results are validated experimentally via kinetic studies or crystallography .

Q. What strategies resolve contradictions in biological activity data for this compound?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values across assays) may arise from:

  • Assay conditions (pH, solvent, cell lines).
  • Compound stability (hydrolysis under aqueous conditions).
    Mitigation strategies :
  • Use standardized protocols (e.g., USP guidelines) for bioassays.
  • Perform stability studies (TGA/DSC for thermal degradation; HPLC for hydrolytic stability).
  • Apply meta-analysis to reconcile data from disparate sources, weighting results by assay robustness .

Q. What factorial design approaches are suitable for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Full factorial design : Varies substituents (e.g., bromo vs. fluoro groups) and reaction conditions to assess their impact on bioactivity.
  • Response surface methodology (RSM) : Optimizes multiple variables (e.g., steric bulk, electronic effects) to maximize potency.
  • Taguchi methods : Identifies critical factors (e.g., sulfonyl group orientation) affecting target binding. Data is analyzed using ANOVA to distinguish significant variables .

Data Management and Safety

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

Methodological Answer:

  • Electronic Lab Notebooks (ELNs) : Track synthesis parameters, spectral data, and assay results with timestamps.
  • Version control systems (e.g., Git): Manage computational scripts for DFT or docking studies.
  • Open-access repositories (e.g., PubChem): Deposit raw NMR/MS files and crystallographic data (CIFs) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for weighing.
  • Waste disposal : Neutralize sulfonamide byproducts with bicarbonate before disposal.
  • Emergency procedures : In case of skin contact, rinse with 10% acetic acid to hydrolyze residual sulfonyl chloride .

Specialized Applications

Q. How can this compound serve as a precursor for radiolabeled probes in chemical biology?

Methodological Answer:

  • Isotopic labeling : Substitute bromine with ⁷⁶Br via halogen exchange for PET imaging.
  • Click chemistry : Introduce alkyne handles via nucleophilic substitution for CuAAC coupling with azide-tagged biomolecules.
  • Validate probe specificity using fluorescence polarization assays .

Q. What mechanistic insights can be gained from studying its hydrolysis under physiological conditions?

Methodological Answer:

  • Kinetic studies : Monitor hydrolysis rates via UV-Vis spectroscopy (λ = 270 nm for sulfonamide cleavage).
  • pH profiling : Identify stability thresholds (e.g., rapid degradation at pH < 3).
  • Computational modeling : Map hydrolysis pathways using DFT to design hydrolytically stable analogs .

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